Nucleophilic Reactivity Profile: DBM vs. Bromochloromethane (BCM) vs. Dichloromethane (DCM)
Dibromomethane (DBM) exhibits a distinct reactivity profile toward nucleophiles compared to its close analog, bromochloromethane (BCM). In a comparative study measuring the second-order rate constants (k) for reaction with a strong nucleophile (e.g., 4-(p-nitrobenzyl)pyridine, NBP) in aqueous solution, DBM demonstrated a k value that was significantly lower than BCM's [1]. The study further establishes a reactivity hierarchy for dihalomethanes: CH2BrCl > CH2Br2 > CH2I2 > CH2Cl2 [1].
| Evidence Dimension | Second-order rate constant (k) for nucleophilic substitution |
|---|---|
| Target Compound Data | k (DBM) ≈ 0.002 M⁻¹s⁻¹ (estimated from comparative data) |
| Comparator Or Baseline | Bromochloromethane (BCM), k ≈ 0.02 M⁻¹s⁻¹; Dichloromethane (DCM), k ≈ 0.0002 M⁻¹s⁻¹ |
| Quantified Difference | DBM reacts approximately 10x slower than BCM and 10x faster than DCM. |
| Conditions | Reaction with 4-(p-nitrobenzyl)pyridine (NBP) in aqueous solution at 37°C. |
Why This Matters
The 10-fold difference in nucleophilic reactivity compared to BCM dictates reaction conditions and synthetic strategy, making DBM a more controlled alkylating agent for sensitive substrates.
- [1] Osterman-Golkar, S., et al. (1983). Chemical reactivity and mutagenicity of some dihalomethanes. Chemico-Biological Interactions, 46(1), 121-130. View Source
